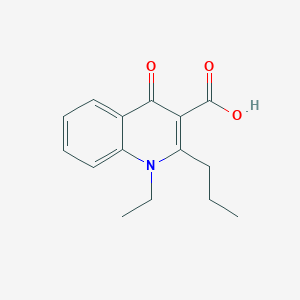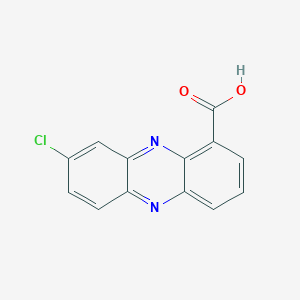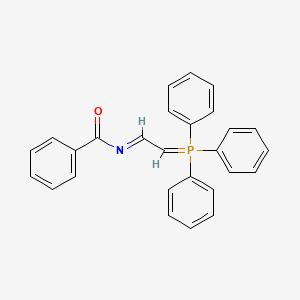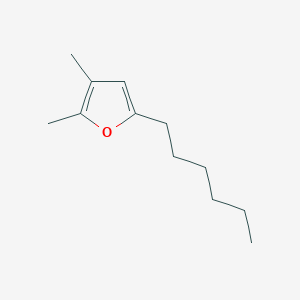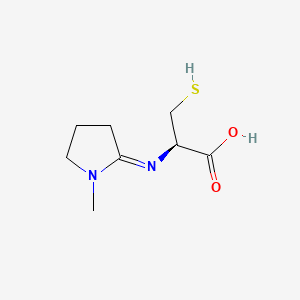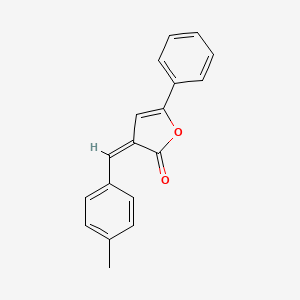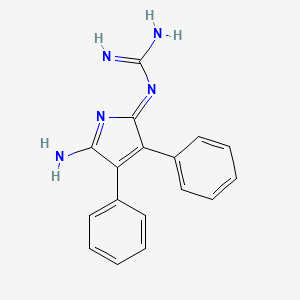
1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine is a complex organic compound with a unique structure that includes a pyrrole ring substituted with amino and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine typically involves the acylation of α-arylaminonitriles with arylacetic acid chlorides, followed by intramolecular cyclization in the presence of potassium hydroxide . This method allows for the formation of the pyrrole ring with the desired substitutions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Applications De Recherche Scientifique
1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1,3,5-triaryl-1H-pyrrol-2(5H)-ones: These compounds share a similar pyrrole ring structure but differ in their substitution patterns.
Pyrazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms and have diverse biological activities.
Uniqueness
1-(5-Amino-3,4-diphenyl-2H-pyrrol-2-ylidene)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H15N5 |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
(1Z)-1-(5-amino-3,4-diphenylpyrrol-2-ylidene)guanidine |
InChI |
InChI=1S/C17H15N5/c18-15-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)16(21-15)22-17(19)20/h1-10H,(H5,18,19,20,21,22) |
Clé InChI |
IAHXPURXDXCQFS-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=C(/C(=N/C(=N)N)/N=C2N)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NC(=N)N)N=C2N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


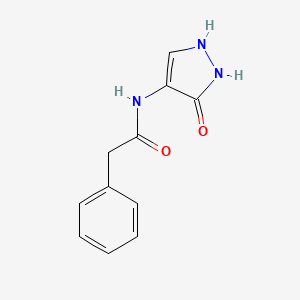
![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903698.png)
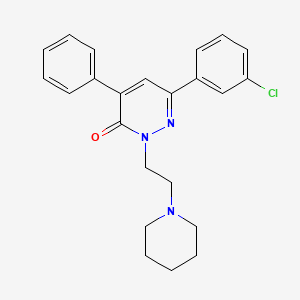

![Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B12903712.png)
